Ethyl 2-(6-methoxy-1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)-2-oxoacetate
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Overview
Description
Ethyl 2-(6-methoxy-1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)-2-oxoacetate is a complex organic compound characterized by its intricate molecular structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-(6-methoxy-1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)-2-oxoacetate typically involves multi-step organic reactions. One common approach is the Knoevenagel condensation, where a methoxy-substituted naphthalene derivative is reacted with ethyl cyanoacetate in the presence of a strong base such as piperidine. The reaction proceeds through the formation of an intermediate enamine, which is then oxidized to yield the final product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and advanced purification techniques, such as column chromatography, are often employed to streamline the production process and minimize waste.
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-(6-methoxy-1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)-2-oxoacetate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reduction reactions can be carried out using lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophilic substitution reactions may involve reagents such as sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Oxidation: The compound can be oxidized to form various oxidized derivatives, including carboxylic acids and ketones.
Reduction: Reduction reactions can yield alcohols or amines, depending on the specific conditions.
Substitution: Substitution reactions can lead to the formation of different functionalized derivatives, such as ethers or esters.
Scientific Research Applications
Ethyl 2-(6-methoxy-1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)-2-oxoacetate has found applications in several scientific research areas:
Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of complex molecular frameworks.
Biology: It has been studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research has explored its use in drug development, particularly in the design of new therapeutic agents targeting various diseases.
Industry: The compound is utilized in the production of fine chemicals and specialty materials, contributing to advancements in material science.
Mechanism of Action
Ethyl 2-(6-methoxy-1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)-2-oxoacetate is structurally similar to other compounds such as Ethyl 6-methyl-2-oxo-4-{4-[(1-phenyl-1H-1,2,3-triazol-4-yl)methoxy]phenyl}-1,2,3,4-tetrahydropyrimidine-5-carboxylate and 2-(2-Amino-6-oxo-1,6-dihydro-9H-purin-9-yl)methoxy ethyl acetate[_{{{CITATION{{{2{Ethyl 6-Methyl-2-oxo-4-{4-(1-phenyl-1H-1,2,3-triazol-4-yl)methoxy ...[{{{CITATION{{{_3{2- (2-Amino-6-oxo-1,6-dihydro-9H-purin-9-yl)methoxy ethyl acetate ...](https://www.sigmaaldrich.com/IN/en/product/sial/16237). its unique structural features, such as the presence of the methoxy group and the tetrahydronaphthalene core, distinguish it from these compounds and contribute to its distinct chemical and biological properties.
Comparison with Similar Compounds
Ethyl 6-methyl-2-oxo-4-{4-[(1-phenyl-1H-1,2,3-triazol-4-yl)methoxy]phenyl}-1,2,3,4-tetrahydropyrimidine-5-carboxylate
2-(2-Amino-6-oxo-1,6-dihydro-9H-purin-9-yl)methoxy ethyl acetate
This comprehensive overview highlights the significance of Ethyl 2-(6-methoxy-1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)-2-oxoacetate in scientific research and its potential applications across various fields. Its unique structure and reactivity make it a valuable compound for further exploration and development.
Properties
IUPAC Name |
ethyl 2-(6-methoxy-1-oxo-3,4-dihydro-2H-naphthalen-2-yl)-2-oxoacetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O5/c1-3-20-15(18)14(17)12-6-4-9-8-10(19-2)5-7-11(9)13(12)16/h5,7-8,12H,3-4,6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIRCBDQRVKBZED-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)C1CCC2=C(C1=O)C=CC(=C2)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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